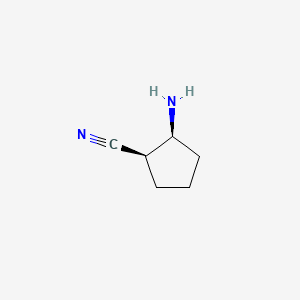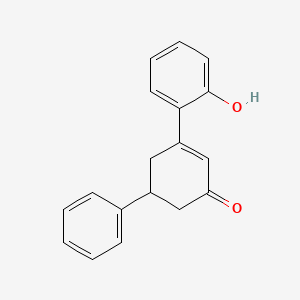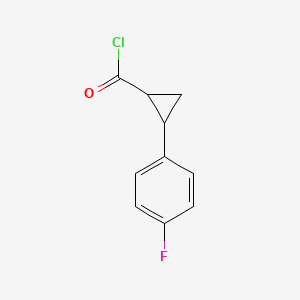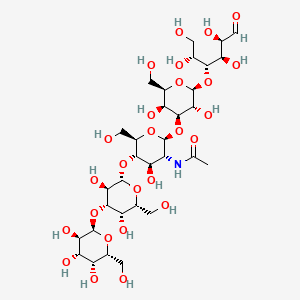![molecular formula C23H19N3O3 B569309 (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione CAS No. 122795-54-4](/img/structure/B569309.png)
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione is a hexacyclic pyridoacridine alkaloid possessing the benzo 1,6-phenanthroline ring system. It is isolated from the marine tunicate Eudistoma sp., a type of sea squirt found in the Red Sea . This compound is part of a group of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione involves complex organic reactions due to its intricate structure. The synthetic routes typically include the formation of the benzo 1,6-phenanthroline ring system, followed by various cyclization and functionalization steps . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Currently, the primary source of this compound is natural extraction from marine tunicates . Advances in synthetic biology and marine biotechnology may offer alternative production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aromatic rings and nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted pyridoacridine derivatives .
Wissenschaftliche Forschungsanwendungen
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and the synthesis of polycyclic aromatic compounds.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent.
Medicine: Explored for its antibacterial, antifungal, antiviral, and antiparasitic activities.
Wirkmechanismus
(16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione exerts its effects primarily through DNA intercalation and topoisomerase II inhibition. By intercalating into DNA, this compound disrupts the normal function of the DNA molecule, leading to cell death. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Segoline A: Another pyridoacridine alkaloid with a similar structure but different substituents.
Isosegoline A: An isomer of Segoline A with slight structural variations.
Norsegoline: A related compound with a similar core structure but lacking certain functional groups.
Uniqueness of (16R,20R,23S)-13-methoxy-20,23-dimethyl-1,11,18-triazahexacyclo[10.8.2.116,20.02,7.08,22.015,21]tricosa-2,4,6,8(22),9,11,13,15(21)-octaene-17,19-dione
This compound is unique due to its specific substituents and the precise arrangement of its hexacyclic structure. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
122795-54-4 |
|---|---|
Molekularformel |
C23H19N3O3 |
Molekulargewicht |
385.423 |
InChI |
InChI=1S/C23H19N3O3/c1-11-17-14-10-16(29-3)19-18-13(8-9-24-19)12-6-4-5-7-15(12)26(20(14)18)23(11,2)22(28)25-21(17)27/h4-11,17H,1-3H3,(H,25,27,28)/t11-,17+,23+/m0/s1 |
InChI-Schlüssel |
ZOOFKNHZEAAAAK-OVRCFYHRSA-N |
SMILES |
CC1C2C3=C4C5=C(C=CN=C5C(=C3)OC)C6=CC=CC=C6N4C1(C(=O)NC2=O)C |
Synonyme |
Segoline B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)


